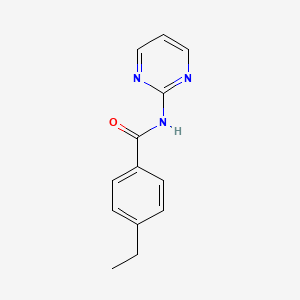![molecular formula C20H23NO2 B5681942 N-[3-(3,4-dimethylbenzoyl)phenyl]-3-methylbutanamide](/img/structure/B5681942.png)
N-[3-(3,4-dimethylbenzoyl)phenyl]-3-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(3,4-dimethylbenzoyl)phenyl]-3-methylbutanamide, also known as DMBA, is a synthetic compound that belongs to the class of amides. It is widely used in scientific research for its ability to induce tumors in laboratory animals, which makes it a valuable tool for studying cancer biology and developing new cancer therapies.
Mécanisme D'action
The exact mechanism by which N-[3-(3,4-dimethylbenzoyl)phenyl]-3-methylbutanamide induces tumors is not fully understood, but it is believed to involve the activation of certain cellular pathways that promote cell proliferation and inhibit apoptosis (programmed cell death). Specifically, N-[3-(3,4-dimethylbenzoyl)phenyl]-3-methylbutanamide is thought to act as a genotoxic agent that damages DNA and causes mutations in key oncogenes and tumor suppressor genes, leading to the uncontrolled growth of cancer cells.
Biochemical and Physiological Effects:
N-[3-(3,4-dimethylbenzoyl)phenyl]-3-methylbutanamide has been shown to have a number of biochemical and physiological effects on laboratory animals, including the induction of oxidative stress, inflammation, and immune suppression. These effects are thought to contribute to the development and progression of tumors by creating a permissive microenvironment that supports cancer cell growth and survival.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[3-(3,4-dimethylbenzoyl)phenyl]-3-methylbutanamide in laboratory experiments is its ability to induce tumors in a relatively short period of time, typically within a few weeks to a few months depending on the animal model and dosage used. This allows researchers to study the early stages of cancer development and test the efficacy of new therapies in a relatively short amount of time. However, there are also some limitations to using N-[3-(3,4-dimethylbenzoyl)phenyl]-3-methylbutanamide, such as the fact that it only induces certain types of tumors and may not accurately reflect the complexity of human cancers.
Orientations Futures
There are several future directions for research on N-[3-(3,4-dimethylbenzoyl)phenyl]-3-methylbutanamide and its role in cancer biology. One area of interest is the development of new animal models that more closely mimic human cancer, such as genetically engineered mice that express specific oncogenes or tumor suppressor genes. Another direction is the identification of new therapeutic targets and drug candidates that can be tested using N-[3-(3,4-dimethylbenzoyl)phenyl]-3-methylbutanamide-induced tumors as a preclinical model. Finally, there is a need for more research on the mechanisms by which N-[3-(3,4-dimethylbenzoyl)phenyl]-3-methylbutanamide induces tumors and the cellular pathways involved, which could lead to new insights into cancer biology and potential new therapies.
Méthodes De Synthèse
N-[3-(3,4-dimethylbenzoyl)phenyl]-3-methylbutanamide can be synthesized through a multi-step process that involves the reaction of 3,4-dimethylbenzoyl chloride with 3-methylbutan-1-amine. The resulting product is then purified through recrystallization and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
N-[3-(3,4-dimethylbenzoyl)phenyl]-3-methylbutanamide is primarily used in scientific research to induce tumors in laboratory animals, particularly rodents such as rats and mice. This is achieved by applying the compound topically or orally, which leads to the formation of tumors in various organs such as the skin, lung, and mammary gland. These tumors can then be studied to understand the underlying mechanisms of cancer development and progression, as well as to test the efficacy of new cancer therapies.
Propriétés
IUPAC Name |
N-[3-(3,4-dimethylbenzoyl)phenyl]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-13(2)10-19(22)21-18-7-5-6-16(12-18)20(23)17-9-8-14(3)15(4)11-17/h5-9,11-13H,10H2,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRNRBUDDYYSBGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)NC(=O)CC(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-5-(1-piperazinyl)-3(2H)-pyridazinone hydrochloride](/img/structure/B5681863.png)

![1-(cyclopentylcarbonyl)-N-[2-(methylamino)-2-oxo-1-phenylethyl]-4-piperidinecarboxamide](/img/structure/B5681884.png)



![3-{2-[3-(2,5-dimethoxyphenyl)-1-pyrrolidinyl]-2-oxoethyl}-2,4-imidazolidinedione](/img/structure/B5681911.png)

![N-cyclopentyl-3-({[2-(1,3-thiazol-2-yl)ethyl]amino}sulfonyl)benzamide](/img/structure/B5681927.png)

![5-chloro-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-2-amine](/img/structure/B5681940.png)
amino]methyl}-6-methyl-4H-chromen-4-one](/img/structure/B5681954.png)
![9-[(2-chloro-6-fluorophenyl)acetyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5681969.png)
![N-(3,4-difluorobenzyl)-3-{1-[(2-methyl-1H-pyrrol-3-yl)carbonyl]piperidin-3-yl}propanamide](/img/structure/B5681972.png)